

GSK2807: A Technical Guide to a Potent and Selective SMYD3 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK2807

Cat. No.: B607805

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2807 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the pathogenesis of various cancers. By preventing the methylation of key cellular targets, including mitogen-activated protein kinase kinase kinase 2 (MAP3K2 or MEKK2), **GSK2807** disrupts oncogenic signaling pathways, making it a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental characterization of **GSK2807**.

Chemical Structure and Properties

GSK2807 is a complex small molecule with the chemical formula C₁₉H₃₂N₈O₅.^[1] It is often supplied as a trifluoroacetate (TFA) salt for improved solubility and stability.

Chemical Identifiers

Identifier	Value
IUPAC Name	(2S)-2-amino-4-({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}[3-(dimethylamino)propyl]amino)butanoic acid
CAS Number	2245255-65-4 (free base)[1]
	2245255-66-5 (trifluoroacetate salt)
SMILES	<chem>NC1=C(N=CN2[C@@H]3O--INVALID-LINK--C(O)=O)CCCN(C)C">C@H--INVALID-LINK--[C@H]3O)C2=NC=N1</chem> [1]

Physicochemical Properties

Property	Value
Molecular Formula	C19H32N8O5[1]
Molecular Weight	452.51 g/mol [1]
Appearance	Solid powder
Solubility	Soluble in water and DMSO

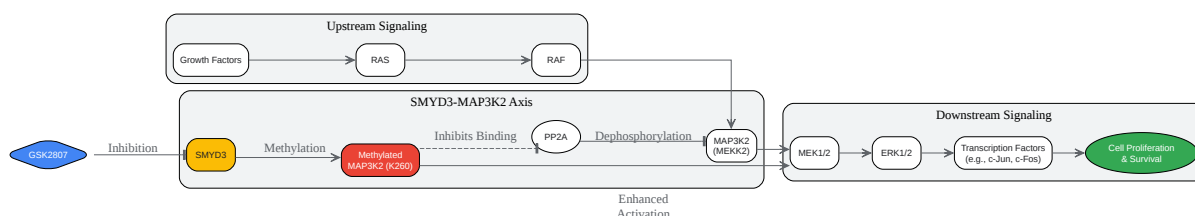
Mechanism of Action and Biological Target

GSK2807 is a highly potent and selective inhibitor of SMYD3, a lysine methyltransferase that is overexpressed in various cancers and is associated with poor prognosis. It functions as a SAM-competitive inhibitor, binding to the SAM-binding pocket of SMYD3 and preventing the transfer of a methyl group from SAM to its protein substrates.[1]

One of the key non-histone substrates of SMYD3 is MAP3K2 (MEKK2), a critical component of the RAS/RAF/MEK/ERK signaling pathway. Methylation of MAP3K2 by SMYD3 at lysine 260 enhances the activation of this pathway, promoting cancer cell proliferation and survival. By inhibiting SMYD3, **GSK2807** prevents the methylation of MAP3K2, thereby downregulating the MAPK signaling cascade.

Signaling Pathway

The following diagram illustrates the role of SMYD3 in the MAPK signaling pathway and the mechanism of inhibition by **GSK2807**.



[Click to download full resolution via product page](#)

Caption: SMYD3-mediated methylation of MAP3K2 and its inhibition by **GSK2807**.

Quantitative Data

GSK2807 demonstrates high potency and selectivity for SMYD3 over other methyltransferases, including the closely related SMYD2.

In Vitro Potency

Target	Assay Type	Value	Reference
SMYD3	Ki	14 nM	[1]
IC50	130 nM	[2]	
SMYD2	Ki	345 ± 36 nM	[2]

Selectivity

GSK2807 exhibits a 24-fold selectivity for SMYD3 over SMYD2 based on their respective K_i values.^[2] A broader selectivity profile against a panel of other methyltransferases would be beneficial for a comprehensive understanding of its off-target effects.

Experimental Protocols

The following are generalized protocols for key assays used to characterize SMYD3 inhibitors like **GSK2807**.

SMYD3 Biochemical Inhibition Assay (Scintillation Proximity Assay)

This assay measures the enzymatic activity of SMYD3 by quantifying the transfer of a tritiated methyl group from [^3H]-SAM to a biotinylated peptide substrate derived from a known SMYD3 substrate, such as MEKK2.

Principle: A biotinylated MEKK2 peptide substrate is incubated with SMYD3, [^3H]-SAM, and the test inhibitor. The reaction mixture is then added to streptavidin-coated SPA beads. If the peptide is methylated, the [^3H] label is brought into close proximity to the scintillant in the beads, generating a light signal that is detected. The inhibitor's potency is determined by its ability to reduce the signal.

Generalized Protocol:

- Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
- Add SMYD3 enzyme, biotinylated MEKK2 peptide substrate, and varying concentrations of **GSK2807** to a 384-well plate.
- Initiate the reaction by adding [^3H]-SAM.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and add streptavidin-coated SPA beads.
- Incubate for 30 minutes to allow for binding of the biotinylated peptide to the beads.

- Measure the scintillation signal using a suitable plate reader.
- Calculate IC50 values from the dose-response curves.

Cellular MAP3K2 Methylation Assay

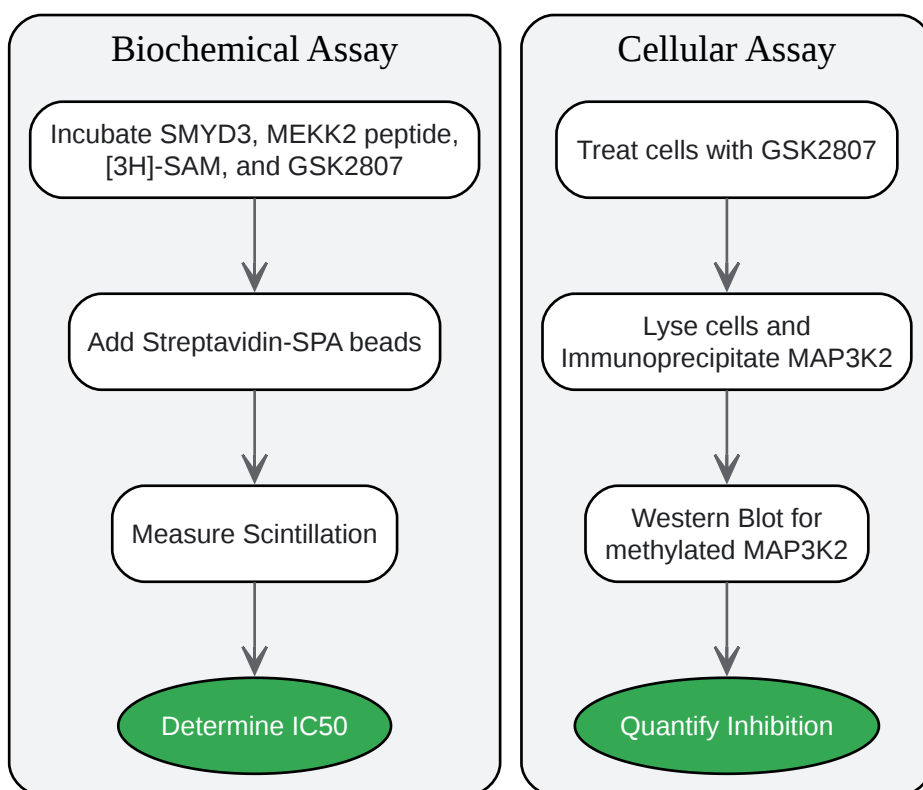
This assay confirms the on-target activity of SMYD3 inhibitors within a cellular context by measuring the methylation status of MAP3K2.

Principle: Cells are treated with the SMYD3 inhibitor, and the level of MAP3K2 methylation is assessed, typically by immunoprecipitation followed by Western blotting using an antibody specific for methylated MAP3K2.

Generalized Protocol:

- Culture cells (e.g., a cancer cell line with high SMYD3 expression) in appropriate media.
- Treat the cells with varying concentrations of **GSK2807** for a specified duration (e.g., 24-48 hours).
- Lyse the cells and immunoprecipitate MAP3K2 using a specific antibody.
- Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane.
- Probe the membrane with an antibody that specifically recognizes methylated MAP3K2 (e.g., anti-mono/di/tri-methyl lysine).
- Normalize the methylation signal to the total amount of immunoprecipitated MAP3K2.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General experimental workflow for characterizing **GSK2807**.

Conclusion

GSK2807 is a valuable chemical probe for studying the biological functions of SMYD3 and a promising lead compound for the development of novel anticancer therapeutics. Its high potency, selectivity, and well-defined mechanism of action make it an essential tool for researchers in the fields of epigenetics, cancer biology, and drug discovery. Further studies, including comprehensive selectivity profiling and in vivo efficacy and pharmacokinetic assessments, will be crucial in fully elucidating its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [GSK2807: A Technical Guide to a Potent and Selective SMYD3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607805#gsk2807-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com